N-(2-amino-5-bromo-3-methylphenyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide;hydrochloride
Description
N-(2-amino-5-bromo-3-methylphenyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide;hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran ring, an amide group, and a brominated aromatic amine
Properties
IUPAC Name |
N-(2-amino-5-bromo-3-methylphenyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3.ClH/c1-8-6-10(18)7-11(15(8)19)20-17(22)16-9(2)14-12(21)4-3-5-13(14)23-16;/h6-7H,3-5,19H2,1-2H3,(H,20,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYLHQQSSIUBRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)NC(=O)C2=C(C3=C(O2)CCCC3=O)C)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-5-bromo-3-methylphenyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide;hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2-amino-3-methylpyridine to obtain 2-amino-5-bromo-3-methylpyridine . This intermediate is then subjected to further reactions to introduce the benzofuran and carboxamide functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization, chromatography, and distillation are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-5-bromo-3-methylphenyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the aromatic ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like methanol or chloroform, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
N-(2-amino-5-bromo-3-methylphenyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-amino-5-bromo-3-methylphenyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to changes in cellular processes and pathways, which are the basis for its biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-amino-5-bromo-3-methylphenyl)-3-methyl-4-oxo-6,7-dihydro-5H-1-benzofuran-2-carboxamide;hydrochloride is unique due to its combination of a brominated aromatic amine with a benzofuran ring and an amide group. This structural complexity provides it with distinct chemical reactivity and potential for diverse applications compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
